molecular formula C8H8N2OS B2996828 [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine CAS No. 923213-51-8

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

Cat. No. B2996828
CAS RN: 923213-51-8
M. Wt: 180.23
InChI Key: FCSLMYPGDAPEJF-UHFFFAOYSA-N
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Description

“[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .

Scientific Research Applications

Material Science Applications

Thiophene derivatives are widely used in material science due to their electronic properties. They can be used in the synthesis of conductive polymers, which are essential for creating organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

Coordination Chemistry

In coordination chemistry, thiophene derivatives serve as ligands that can bind to metals, forming complexes that are useful in catalysis and materials science .

Organic Synthesis Intermediates

These compounds often act as intermediates in organic synthesis, enabling the creation of a variety of complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

Thiophene derivatives have significant applications in medicinal chemistry. They are used to produce combinatorial libraries and are pivotal in the search for new lead molecules with therapeutic potential .

Synthesis of Pyrimidine Derivatives

They can react with various isothiocyanatoketones to synthesize pyrimidine derivatives, which have a range of applications including in drugs and agrochemicals .

Development of Anti-metastatic Inhibitors

Thiophene derivatives can be modified to improve the effectiveness of inhibitors targeting enzymes like Lysyl Oxidase (LOX), which play a role in metastasis and fibrotic diseases .

Cyclization Reactions

They are used in cyclization reactions to create trisubstituted thiophene derivatives, which have diverse applications in chemical synthesis .

Microbiology Methods

In microbiology, these compounds can be used in various testing methods due to their biological activity .

properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSLMYPGDAPEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

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